molecular formula C15H23NO2 B14909840 (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol

Cat. No.: B14909840
M. Wt: 249.35 g/mol
InChI Key: FLZMXVVSIKLECK-UHFFFAOYSA-N
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Description

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C15H23NO2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine with (2-(M-tolyloxy)ethyl)chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and aldehydes. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)ethanol
  • (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)acetone
  • (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)amine

Uniqueness

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the piperidine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[1-[2-(3-methylphenoxy)ethyl]piperidin-4-yl]methanol

InChI

InChI=1S/C15H23NO2/c1-13-3-2-4-15(11-13)18-10-9-16-7-5-14(12-17)6-8-16/h2-4,11,14,17H,5-10,12H2,1H3

InChI Key

FLZMXVVSIKLECK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCC(CC2)CO

Origin of Product

United States

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